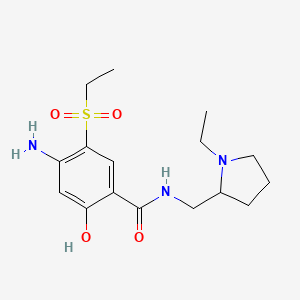

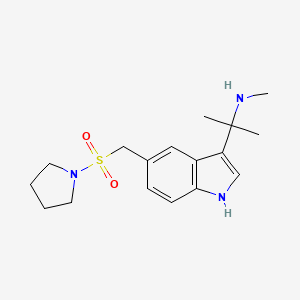

Dantrolene Impurity 3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Detection and Analysis Methods

- A high-performance liquid chromatography (HPLC) method was developed to separate dantrolene sodium and its impurities, including Dantrolene Impurity 3. This method is useful for determining the content of dantrolene sodium and its impurities in pharmaceutical formulations (Gao Zhen-hong, 2001).

- High-performance thin-layer chromatography (HPTLC) technique was developed for the separation and quantification of dantrolene and its related impurities, including Dantrolene Impurity 3, in pharmaceutical formulations (N. Abdelwahab et al., 2016).

- A validated ultra-performance liquid chromatographic (UPLC) method was developed for the simultaneous determination of dantrolene and its potential degradation impurities, which likely include Dantrolene Impurity 3 (M. Tawakkul et al., 2010).

Pharmacological Research

- Dantrolene has been identified as an inhibitor of the ryanodine receptor (RyR), and its impurities, including Dantrolene Impurity 3, may play a role in this interaction, which is crucial for understanding its mechanism in treating malignant hyperthermia (K. Paul-Pletzer et al., 2002).

Medical Applications

- Dantrolene, and by extension, its impurities, may have implications in the treatment of heart failure, as dantrolene stabilizes interdomain interactions within the RyR, improving cardiomyocyte function in failing hearts (Shigeki Kobayashi et al., 2009).

Stability and Degradation Studies

- Stability characterization, kinetics, and mechanism of degradation of dantrolene in aqueous solutions were studied, providing insights into the stability and eventual product performance of dantrolene and its impurities (Saeed R. Khan et al., 2012).

Safety And Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Dantrolene Impurity 3 involves the conversion of 4-nitrobenzaldehyde to 4-nitrobenzyl alcohol, followed by the reduction of the nitro group to an amine, and finally, the reaction of the amine with 2,4-dichloro-5-sulfamoylbenzoic acid.", "Starting Materials": [ "4-nitrobenzaldehyde", "Sodium borohydride", "Acetic acid", "Hydrogen gas", "2,4-dichloro-5-sulfamoylbenzoic acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "4-nitrobenzaldehyde is dissolved in acetic acid and sodium borohydride is added to the solution.", "The reaction mixture is stirred at room temperature for several hours until the reaction is complete.", "The mixture is then quenched with water and the resulting 4-nitrobenzyl alcohol is isolated by filtration.", "The 4-nitrobenzyl alcohol is then dissolved in methanol and hydrogen gas is bubbled through the solution in the presence of a palladium catalyst.", "The nitro group is reduced to an amine and the resulting 4-nitrobenzylamine is isolated by filtration.", "2,4-dichloro-5-sulfamoylbenzoic acid is dissolved in sodium hydroxide solution and the resulting solution is cooled to 0-5°C.", "The 4-nitrobenzylamine is added to the cooled solution and the reaction mixture is stirred for several hours at room temperature.", "The resulting precipitate is isolated by filtration and washed with water to obtain Dantrolene Impurity 3." ] } | |

CAS-Nummer |

55227-60-6 |

Produktname |

Dantrolene Impurity 3 |

Molekularformel |

C16H16N4O6 |

Molekulargewicht |

360.32 |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

2-[1-(Aminocarbonyl)-2-[[5-(4-nitrophenyl)-2-furanyl]methylene]hydrazinyl]-acetic Acid Ethyl Ester |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B602169.png)

![Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B602170.png)

![1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602172.png)

![3-[[2'-(5-Oxo-4,5-dihydro-1,2,4-oxadiazole-3-yl)-4-biphenylyl]methyl]-2-oxo-2,3-dihydro-1H-benzoimidazole-4-carboxylic acid methyl ester](/img/structure/B602174.png)

![2-(4-Ethylpiperazin-1-yl)-4-(4-(4-ethylpiperazin-1-yl)phenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B602176.png)